![molecular formula C16H13ClN2O2 B2728329 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione CAS No. 199803-02-6](/img/structure/B2728329.png)
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione
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Description
The compound “2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione” is a chemical compound with a molecular formula of C9H12ClN3O . It is also known by other names such as 2-[(3-Chloro-2-methylphenyl)amino]acetohydrazide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chloro group attached to a methylphenyl group, which is further attached to an amino group. The exact structure can be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione” such as its melting point, boiling point, density, molecular weight, and toxicity information can be found in chemical databases .Scientific Research Applications
- 2,6-Dichlorotoluene (also known as 2,6-Dichloromethylbenzene ) is synthesized from 3-Chloro-2-methylaniline. This intermediate plays a crucial role in the production of the herbicide Diclofop-methyl (or 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid ). Diclofop-methyl is widely used to control grassy weeds in crops like wheat, barley, and rice .
- Scarlet TR Base (also known as Large Red Base TR ) is derived from 3-Chloro-2-methylaniline. It serves as a key component in red dyes for textiles. When coupled with phenolic compounds like AS , AS-BO , or AS-ITR , it produces vibrant red shades. Its moderate coupling ability and rapid reaction rate make it valuable in dyeing processes .
- 3-Chloro-2-methylaniline acts as an essential building block in organic synthesis. Researchers use it to create various compounds, including dyes and pesticides .
- Indole derivatives, such as 3-Chloro-2-methylaniline, have attracted interest due to their diverse biological activities. While specific studies on this compound are limited, indole derivatives overall exhibit potential pharmacological effects. For instance, indole-3-acetic acid (a related indole compound) functions as a plant hormone .
- Beyond herbicides, 3-Chloro-2-methylaniline contributes to the synthesis of other agrochemicals. It plays a role in producing the herbicide Quinclorac , which is effective against broadleaf and grassy weeds in rice paddies .
- Researchers can use 3-Chloro-2-methylaniline to synthesize the dye DB-50 . Additionally, it is involved in the production of the water field herbicide Bentazone (or Quick-Kill Brome ), which targets grassy weeds in rice fields .
Herbicide Intermediate
Dye Production
Organic Synthesis Intermediate
Pharmaceutical Research
Agrochemicals
Colorant Synthesis
properties
IUPAC Name |
2-[(3-chloro-2-methylanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-13(17)7-4-8-14(10)18-9-19-15(20)11-5-2-3-6-12(11)16(19)21/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHGVYWTQCHMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione |
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